molecular formula C19H18O3 B190491 Tanshinone IIA CAS No. 568-72-9

Tanshinone IIA

Cat. No. B190491
CAS RN: 568-72-9
M. Wt: 294.3 g/mol
InChI Key: HYXITZLLTYIPOF-UHFFFAOYSA-N
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Description

Tanshinone IIA (Tan IIA) is a pharmacologically active constituent isolated from the roots and rhizomes of the Chinese medicinal herb Salvia miltiorrhiza Bunge (Danshen). It is used in China and other neighboring countries to treat patients with cardiovascular system, diabetes, apoplexy, arthritis, sepsis, and other diseases .


Synthesis Analysis

A novel synthetic route toward Tanshinone IIA has been developed. Key steps involve a base-mediated furan ring formation, and an acyloin condensation reaction to construct the ortho-quinone ring .


Molecular Structure Analysis

Tan IIA is a natural diterpene quinone in S. miltiorrhiza, possessing miscellaneous biological activities .


Chemical Reactions Analysis

Tan IIA has been shown to have remarkable anticancer properties through several mechanisms, such as inhibition of tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induction of apoptosis and autophagy .

Scientific Research Applications

Anticancer Effects

  • Scientific Field : Oncology
  • Summary of Application : Tan IIA has been reported to have a wide range of antitumor effects on several human tumor cell lines . It has demonstrated excellent anticancer efficacy against cell lines from breast, cervical, colorectal, gastric, lung, and prostate cancer by modulating multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways .
  • Methods of Application : The application of Tan IIA in cancer treatment involves its combination with other clinical chemotherapeutic drugs to enhance their therapeutic effect .
  • Results or Outcomes : The combination of Tan IIA and other chemotherapeutic drugs could enhance the therapeutic effect of these drugs, making Tan IIA a promising prospect in tumor therapy and adjuvant therapy .

Neuroprotection

  • Scientific Field : Neurology
  • Summary of Application : Tan IIA has been shown to reduce inflammation and oxidative stress in Multiple Sclerosis (MS), Alzheimer’s Disease (AD), Parkinson’s Disease (PD), stroke, depression, and traumatic brain injury (TBI) .
  • Results or Outcomes : The outcomes of these studies suggest that Tan IIA has potential neuroprotective effects, although specific quantitative data or statistical analyses are not provided in the available resources .

Cardio-Protection

  • Scientific Field : Cardiology
  • Summary of Application : Tan IIA has been found to have cardio-protective properties .
  • Results or Outcomes : The outcomes of these studies suggest that Tan IIA has potential cardio-protective effects, although specific quantitative data or statistical analyses are not provided in the available resources .

Immunomodulation

  • Scientific Field : Immunology
  • Summary of Application : Tan IIA has been shown to have good biological activity in treating rheumatoid arthritis, some immune-mediated inflammatory diseases, psoriasis, and inflammatory bowel disease .
  • Results or Outcomes : The outcomes of these studies suggest that Tan IIA has potential immunomodulatory effects, although specific quantitative data or statistical analyses are not provided in the available resources .

Renoprotection

  • Scientific Field : Nephrology
  • Summary of Application : Tan IIA has been found to have renoprotective effects . It has been reported to inhibit the overexpression of MCP-1 and IL-1β in renal tissues of rats with uric acid nephropathy .
  • Results or Outcomes : The outcomes of these studies suggest that Tan IIA has potential renoprotective effects, although specific quantitative data or statistical analyses are not provided in the available resources .

Neuroprotection in Brain Microvascular Endothelial Cells

  • Scientific Field : Neurology
  • Summary of Application : Tan IIA has been found to reduce the expression of ET-1 in tumor necrosis factor-α (TNF-α)-induced brain microvascular endothelial cells (BMVECs) by inhibiting ECE-1 synthesis .
  • Results or Outcomes : The outcomes of these studies suggest that Tan IIA has potential neuroprotective effects in BMVECs, although specific quantitative data or statistical analyses are not provided in the available resources .

Anti-Inflammatory and Antioxidant Effects

  • Scientific Field : Immunology
  • Summary of Application : Tan IIA has been reported to possess various biological activities such as anti-inflammatory and antioxidant effects . It has been shown to inhibit the release of nitric oxide (NO) and slow down oxidation .
  • Results or Outcomes : The outcomes of these studies suggest that Tan IIA has potential anti-inflammatory and antioxidant effects, although specific quantitative data or statistical analyses are not provided in the available resources .

Treatment of Liver Disease

  • Scientific Field : Hepatology
  • Summary of Application : Tan IIA has been described to have effects in the treatment of liver disease .
  • Results or Outcomes : The outcomes of these studies suggest that Tan IIA has potential therapeutic effects in the treatment of liver disease, although specific quantitative data or statistical analyses are not provided in the available resources .

Safety And Hazards

Tanshinone IIA is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

To ensure the safety and efficacy of Tanshinone IIA, large-scale randomized clinical studies and further fundamental research are required . The current review provides a synthesis of evidence for future research on Tan IIA-based cancer therapy development .

properties

IUPAC Name

1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXITZLLTYIPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205352
Record name Tanshinone II
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Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 mg/mL methanol
Record name Tanshinone II
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Doxorubicin, one of the original anthracyclines, remains among the most effective anticancer drugs ever developed. Clinical use of doxorubicin is, however, greatly limited by its serious adverse cardiac effects that may ultimately lead to cardiomyopathy and heart failure. Tanshinone IIA is the main effective component of Salvia miltiorrhiza known as 'Danshen' in traditional Chinese medicine for treating cardiovascular disorders. The objective of this study was set to evaluate the protective effect of tanshinone IIA on doxorubicin-induced cardiomyocyte apoptosis, and to explore its intracellular mechanism(s). Primary cultured neonatal rat cardiomyocytes were treated with the vehicle, doxorubicin (1 uM), tanshinone IIA (0.1, 0.3, 1 and 3 uM), or tanshinone IIA plus doxorubicin. /The authors/ found that tanshinone IIA (1 and 3 uM) inhibited doxorubicin-induced reactive oxygen species generation, reduced the quantity of cleaved caspase-3 and cytosol cytochrome c, and increased BcL-x(L) expression, resulting in protecting cardiomyocytes from doxorubicin-induced apoptosis. In addition, Akt phosphorylation was enhanced by tanshinone IIA treatment in cardiomyocytes. The wortmannin (100 nM), LY294002 (10 nM), and siRNA transfection for Akt significantly reduced tanshinone IIA-induced protective effect. These findings suggest that tanshinone IIA protects cardiomyocytes from doxorubicin-induced apoptosis in part through Akt-signaling pathways, which may potentially protect the heart from the severe toxicity of doxorubicin.
Record name Tanshinone II
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Tanshinone IIA

Color/Form

Red powder

CAS RN

568-72-9
Record name Tanshinone IIA
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Record name Tanshinone II
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Record name Tanshinone II
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Record name 1,6,6-Trimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
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Record name TANSHINONE IIA
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Record name Tanshinone II
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,900
Citations
R Guo, L Li, J Su, S Li, SE Duncan, Z Liu… - Drug Design …, 2020 - Taylor & Francis
… All authors of this study have no conflict of interest with other people or organizations in promoting the clinical use of tanshinone IIA. The authors report no conflicts of interest for this work…
Number of citations: 108 www.tandfonline.com
S Gao, Z Liu, H Li, PJ Little, P Liu, S Xu - Atherosclerosis, 2012 - Elsevier
… The major lipophilic components include tanshinone I, tanshinone IIA, tanshinone IIB and cryptotanshinone. Among these components, tanshinone IIA is the most abundant derivative …
Number of citations: 358 www.sciencedirect.com
MA Ansari, FB Khan, HA Safdari, A Almatroudi… - Pharmacological …, 2021 - Elsevier
… Tanshinone IIA (Tan IIA) is a pharmacologically active lipophilic component of Salvia miltiorrhiza extract. Tan IIA shares a history of high repute in Traditional Chinese Medicine. …
Number of citations: 83 www.sciencedirect.com
Z Fang, M Zhang, J Liu, X Zhao, Y Zhang… - Frontiers in …, 2021 - frontiersin.org
Tanshinone IIA (Tan IIA) is a pharmacologically lipophilic active constituent isolated from the roots and rhizomes of the Chinese medicinal herb Salvia miltiorrhiza Bunge (Danshen). …
Number of citations: 59 www.frontiersin.org
F Maione, V De Feo, E Caiazzo, L De Martino… - Journal of …, 2014 - Elsevier
… Tanshinone IIA has been introduced as the most abundant and representative principle of all tanshinones present in Danshen (Gao et al., 2012). On this basis, in this study we tested …
Number of citations: 116 www.sciencedirect.com
Q Shang, H Xu, L Huang - Evidence-Based Complementary and …, 2012 - hindawi.com
Tanshinone IIA (Tan IIA) is a member of the major lipophilic components extracted from the root of Salvia miltiorrhiza Bunge, which is currently used in China and other neighboring …
Number of citations: 151 www.hindawi.com
X Wang, Y Wei, S Yuan, G Liu, Y Lu… - … journal of cancer, 2005 - Wiley Online Library
… %) genes after tanshinone IIA treatment. Upregulated genes … Our findings suggest that tanshinone IIA might have potential … ADPRTL1 might be the main target at which tanshinone IIA …
Number of citations: 307 onlinelibrary.wiley.com
SC Chiu, SY Huang, SP Chen, CC Su… - Prostate cancer and …, 2013 - nature.com
BACKGROUND: Tanshinone IIA (Tan-IIA) is one of the major lipophilic components isolated from the root of Salviae Miltiorrhizae Radix. We explored the mechanisms of cell death …
Number of citations: 70 www.nature.com
L Subedi, BP Gaire - Pharmacological research, 2021 - Elsevier
… Importantly, tanshinone IIA, mostly studied tanshinone for … stroke patients, suggesting tanshinone IIA as an appealing therapeutic … of tanshinone IIA in diverse neurological diseases. …
Number of citations: 52 www.sciencedirect.com
Q Lu, P Zhang, X Zhang, J Chen - … journal of molecular …, 2009 - spandidos-publications.com
… Tanshinone IIA is a widely used Chinese herbal medicine isolated from Danshen (Salvia miltiorrhiza). Recent studies indicate that tanshinone IIA … activity of tanshinone IIA on human …
Number of citations: 78 www.spandidos-publications.com

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